molecular formula C18H15ClFN3O2 B2538504 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796903-50-8

1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2538504
CAS No.: 1796903-50-8
M. Wt: 359.79
InChI Key: MHLVPYWYSSHUGU-UHFFFAOYSA-N
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Description

1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a pyrrolidine ring, and it is substituted with a chloro-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzoxazole Ring: Starting from o-aminophenol and a suitable carboxylic acid derivative.

    Formation of Pyrrolidine Ring: Using a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution Reaction: Introducing the chloro-fluorophenyl group via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the nitro or carbonyl groups to amines or alcohols.

    Substitution: Halogen exchange or nucleophilic substitution at the chloro or fluoro positions.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Using nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
  • 1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-BROMOPHENYL)PYRROLIDINE-2-CARBOXAMIDE

Uniqueness

1-(1,3-BENZOXAZOL-2-YL)-N-(3-CHLORO-4-FLUOROPHENYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the chloro-fluorophenyl group, which can impart distinct chemical and biological properties. This might include increased lipophilicity, altered electronic properties, and enhanced binding affinity to specific molecular targets.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c19-12-10-11(7-8-13(12)20)21-17(24)15-5-3-9-23(15)18-22-14-4-1-2-6-16(14)25-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLVPYWYSSHUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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